dpq

Overview

Description

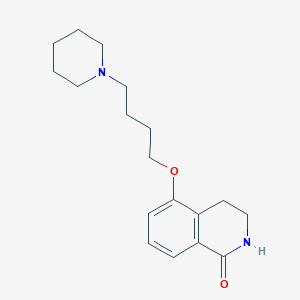

3,4-Dihydro-5-[4-(1-piperidinyl)butoxyl]-1(2H)-isoquinolinone, commonly known as DPQ, is a potent inhibitor of poly (ADP-ribose) polymerases (PARPs). PARPs are enzymes involved in DNA repair and apoptosis, particularly in response to reactive oxygen and nitrogen species. This compound has been widely studied for its applications in cancer research and therapy due to its ability to inhibit PARP1 with high potency .

Mechanism of Action

Target of Action

DPQ, also known as 1(2H)-Isoquinolinone, 3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-, is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key regulator of cell survival or death and is essential to the repair of DNA single-strand breaks via the base excision repair pathway .

Mode of Action

This compound acts by competing with the physiological substrate NAD+ of PARP-1 . This competition inhibits the activity of PARP-1, preventing it from catalyzing the attachment of ADP-ribose subunits from NAD+ to various nuclear proteins . This modulation of nuclear proteins affects their structure and activity, altering chromatin structure and making damaged sites more accessible to members of the DNA Repair Apparatus .

Biochemical Pathways

The inhibition of PARP-1 by this compound affects several biochemical pathways. PARP-1 has been reported to regulate proinflammatory mediators, including cytokines, chemokines, adhesion molecules, and enzymes (e.g., iNOS) . Furthermore, PARP-1 has been shown to act as a coactivator of NF-jB- and other transcription factors implicated in stress/inflammation, such as AP-1, Oct-1, SP-1, HIF, and Stat-1 .

Pharmacokinetics

It is noted that this compound is soluble in dmso to 10 mm , which suggests that it may have good bioavailability when administered in a suitable formulation.

Result of Action

The inhibition of PARP-1 by this compound has several effects at the molecular and cellular levels. It has been demonstrated that this compound downregulates PARP-1 expression, decreases LDH release and nitrite production, and increases cell viability . These effects suggest that this compound reduces cell inflammation and damage that follow PARP-1 overexpression, while it increases cell survival .

Action Environment

It is worth noting that the effects of this compound were tested on human glioblastoma cells induced to a proinflammatory state with lipopolysaccharide and interferon-c , suggesting that the inflammatory state of the environment may influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DPQ typically involves the reaction of 3,4-dihydroisoquinolin-1(2H)-one with 4-(1-piperidinyl)butanol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: DPQ undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Substituted isoquinolinone derivatives.

Scientific Research Applications

DPQ has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its role in DNA repair mechanisms and apoptosis.

Medicine: Investigated for its potential in cancer therapy due to its PARP inhibitory activity.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.

Comparison with Similar Compounds

3-Aminobenzamide: Another PARP inhibitor but less potent than DPQ.

Olaparib: A clinically approved PARP inhibitor used in cancer therapy.

Veliparib: Another PARP inhibitor under investigation for cancer treatment.

Uniqueness of this compound: this compound is unique due to its high potency as a PARP1 inhibitor and its ability to effectively prevent DNA repair in cancer cells. This makes it a valuable tool in cancer research and therapy, particularly in combination with other treatments like chemotherapy and radiation therapy .

Biological Activity

DPQ, or 3,4-dihydro-2(1H)-quinolinone , is a compound that has garnered attention for its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activity

This compound has been studied for its potential as an antagonist of poly(ADP-ribose) polymerase 1 (PARP-1) , an enzyme involved in DNA repair and cellular stress responses. The inhibition of PARP-1 by this compound has implications in cancer therapy and neuroprotection.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of PARP-1 activity. This inhibition leads to the modulation of cellular responses to DNA damage, which can affect cell survival and proliferation. Studies have shown that this compound derivatives effectively reduce PARP-1 activity, suggesting a potential role in cancer treatment by enhancing the efficacy of chemotherapeutic agents.

Table 1: Summary of this compound's Biological Activities

Case Studies

-

PARP-1 Inhibition in Cancer Therapy

- A study demonstrated that this compound significantly reduced PARP-1 activity in cancer cell lines, leading to increased sensitivity to DNA-damaging agents like cisplatin. This suggests that this compound could be used as a co-treatment to enhance the efficacy of existing chemotherapy regimens.

-

Antimicrobial Activity

- Research evaluating various metal-based complexes found that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized Kirby–Bauer disc diffusion methods to assess the zones of inhibition, indicating that this compound could serve as a lead compound for developing new antimicrobial agents.

-

Analgesic Properties

- In vitro assays highlighted the analgesic potential of this compound through its interaction with opioid receptors and other pain modulation pathways. The compound showed promise in reducing pain responses in animal models, warranting further exploration in clinical settings.

Properties

IUPAC Name |

5-(4-piperidin-1-ylbutoxy)-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c21-18-16-7-6-8-17(15(16)9-10-19-18)22-14-5-4-13-20-11-2-1-3-12-20/h6-8H,1-5,9-14H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOUDNBEIXGHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCOC2=CC=CC3=C2CCNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433229 | |

| Record name | 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129075-73-6 | |

| Record name | 3,4-Dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129075-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129075736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPQ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-5-(4-(1-PIPERIDINYL)BUTOXY)-1(2H)-ISOQUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5007H57E2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of DPQ?

A1: this compound primarily targets PARP-1, a nuclear enzyme involved in DNA repair, inflammation, and cell death pathways. []

Q2: How does this compound inhibit PARP-1?

A2: While the exact mechanism remains unclear, this compound likely binds to the catalytic domain of PARP-1, inhibiting its enzymatic activity. [, ]

Q3: What are the downstream effects of PARP-1 inhibition by this compound?

A3: this compound's inhibition of PARP-1 leads to reduced inflammation, decreased cell death, and modulation of cellular signaling pathways like NF-κB and Akt. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H27N3O2, and its molecular weight is 317.42 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research papers don't include detailed spectroscopic data for this compound, they mention techniques like FTIR and NMR being used to characterize similar synthesized compounds. [, , ]

Q6: Does this compound exhibit any catalytic properties?

A6: The research primarily focuses on this compound's inhibitory activity on PARP-1. There's no mention of this compound exhibiting catalytic properties.

Q7: Has computational chemistry been used to study this compound?

A8: One study employed theoretical calculations to investigate the mechanism of DNA cleavage by metal complexes containing dipyridoquinoxaline, suggesting a photoredox pathway. []

Q8: Is there information regarding SHE regulations and environmental impact related to this compound?

A11: The provided research focuses on this compound's biological activity and does not cover SHE regulations, ecotoxicological effects, or waste management strategies. [, ]

Q9: What in vitro and in vivo models have been used to study this compound's efficacy?

A13: Studies have used cell-based assays, such as MTT assays on HeLa and MDCK cells, to assess this compound's cytotoxicity and cellular uptake. [] In vivo, this compound's protective effect against LPS-induced acute lung injury was demonstrated in a mouse model. []

Q10: Have targeted drug delivery strategies or biomarkers been explored for this compound?

A15: The research papers do not discuss specific drug delivery strategies, biomarkers, or diagnostic applications for this compound. [, ]

Q11: What analytical methods have been employed to characterize and quantify this compound?

A16: While not explicitly stated for this compound, common analytical techniques mentioned for related compounds include HPLC, UV-Vis spectroscopy, and electrochemical methods. [, ]

Q12: What is known about this compound's immunogenicity, drug-transporter interactions, or biocompatibility?

A18: The provided research does not offer information on this compound's immunogenicity, interactions with drug transporters or metabolizing enzymes, or its biocompatibility. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.